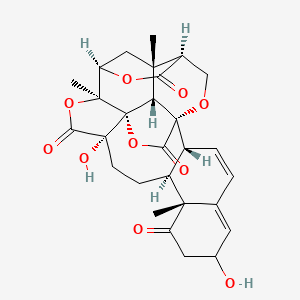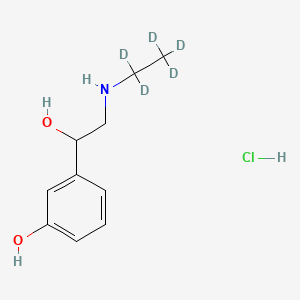
Propiverine-d7 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propiverine-d7 (hydrochloride) is a deuterium-labeled derivative of Propiverine hydrochloride. Propiverine hydrochloride is a well-known antimuscarinic agent used primarily for the treatment of overactive bladder syndrome. The deuterium labeling in Propiverine-d7 (hydrochloride) makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiverine-d7 (hydrochloride) involves the incorporation of deuterium atoms into the Propiverine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally involves the following steps:
Deuteration of Propoxy Group: The propoxy group in Propiverine is deuterated using deuterium gas or deuterated reagents.
Formation of Ester: The deuterated propoxy group is then esterified with α-phenyl-α-(propoxy-d7)benzeneacetic acid.
Cyclization: The ester undergoes cyclization to form the final Propiverine-d7 structure.
Hydrochloride Formation: The final compound is then converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of Propiverine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of the propoxy group using industrial deuterium sources.
Automated Esterification and Cyclization: Automated systems are used for the esterification and cyclization steps to ensure consistency and purity.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Quality Control: Rigorous quality control measures are in place to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
Propiverine-d7 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The deuterium atoms can be replaced with hydrogen or other substituents under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents
Major Products
The major products formed from these reactions include various deuterated and non-deuterated metabolites, which are useful for studying the pharmacokinetics and metabolism of the compound .
科学的研究の応用
Propiverine-d7 (hydrochloride) has a wide range of scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Propiverine in biological systems.
Drug Development: Helps in the development of new drugs by providing insights into the metabolic pathways and potential drug interactions.
Biological Studies: Used in studies related to overactive bladder syndrome and other urinary disorders.
Industrial Applications: Employed in the quality control and validation of pharmaceutical products
作用機序
Propiverine-d7 (hydrochloride) exerts its effects through dual mechanisms:
Antimuscarinic Activity: It blocks muscarinic receptors in the bladder detrusor muscle, reducing muscle contractions.
Calcium Modulation: It inhibits calcium influx into the muscle cells, further reducing spasms and contractions
類似化合物との比較
Similar Compounds
Solifenacin: Another antimuscarinic agent used for overactive bladder.
Tolterodine: Similar in function but with different pharmacokinetic properties.
Oxybutynin: Known for its antimuscarinic activity but has a higher incidence of side effects like dry mouth
Uniqueness
Propiverine-d7 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications .
特性
分子式 |
C23H30ClNO3 |
|---|---|
分子量 |
411.0 g/mol |
IUPAC名 |
(1-methylpiperidin-4-yl) 2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H/i1D3,3D2,18D2; |
InChIキー |
KFUJMHHNLGCTIJ-MJZGYHEUSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl |
正規SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


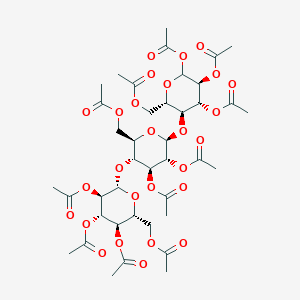
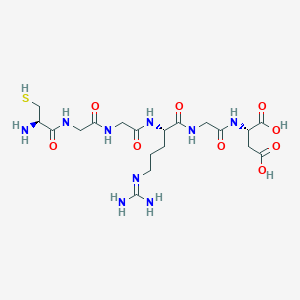
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
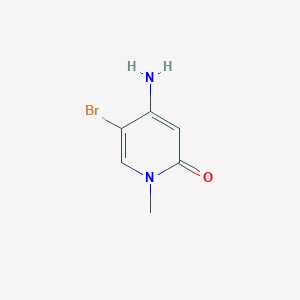
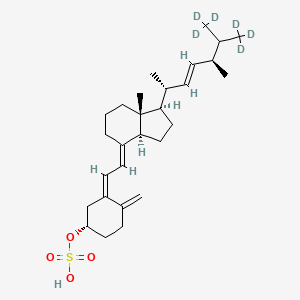

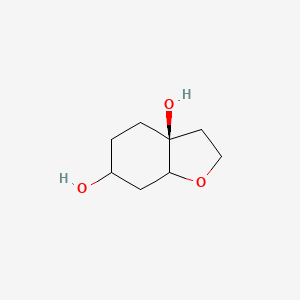

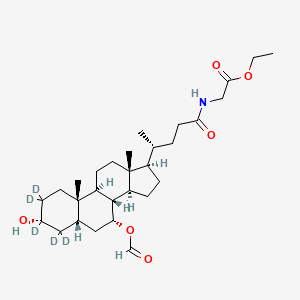
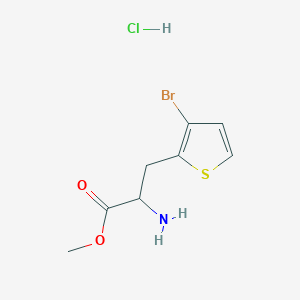
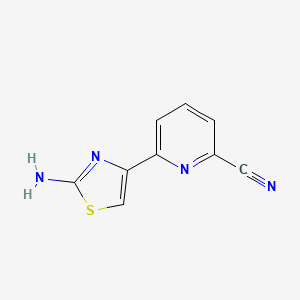
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)
